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molecular formula C9H12FNO3S B8322611 3-(2-Fluoropyridin-4-yl)propyl methylsulfonate

3-(2-Fluoropyridin-4-yl)propyl methylsulfonate

Cat. No. B8322611
M. Wt: 233.26 g/mol
InChI Key: NGCLRJONRWINPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09125937B2

Procedure details

This compound was prepared, starting from compound 48 (5.00 g, 32.2 mmol), according to the procedure developed for compound 43. Reaction time at 0° C.: 30 min; the purification was performed using column chromatography (SiO2, AcOEt/pentane, 8/2, v/v) to give compound 49 (4.82 g, 20.7 mmol) as a yellow oil. Yield 69%; Rf (SiO2, AcOEt/pentane, 8/2, v/v) 0.58; IR (CCl4) ν 1179, 1351, 1371, 1413, 1613 cm−1; 1H NMR (200 MHz, CDCl3) δ 2.12 (m, 2H), 2.83 (t, 2H, J=7.3 Hz), 3.05 (s, 3H), 4.28 (t, 2H, J=6.1 Hz), 6.80 (s, 1H), 7.07 (m, 1H), 8.15 (d, 1H, J=5.1 Hz).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
69%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([CH2:8][CH2:9][CH2:10][OH:11])[CH:5]=[CH:4][N:3]=1.[CH3:12][S:13](OCCC1C=CN=C(F)C=1)(=[O:15])=[O:14]>>[CH3:12][S:13]([O:11][CH2:10][CH2:9][CH2:8][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([F:1])[CH:7]=1)(=[O:15])=[O:14]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=NC=CC(=C1)CCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)OCCC1=CC(=NC=C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared
CUSTOM
Type
CUSTOM
Details
Reaction time at 0° C.
CUSTOM
Type
CUSTOM
Details
30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the purification

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)OCCCC1=CC(=NC=C1)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 20.7 mmol
AMOUNT: MASS 4.82 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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